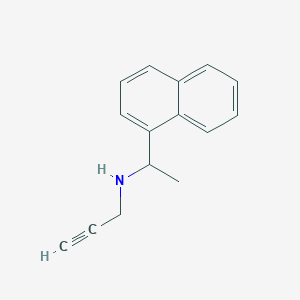
(Z)-pent-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Pent-3-en-2-ol is an organic compound with the molecular formula C₅H₁₀O. It is a colorless liquid with a characteristic odor and is classified as an unsaturated alcohol due to the presence of a double bond and a hydroxyl group in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Z)-Pent-3-en-2-ol can be synthesized through various methods, including the hydroboration-oxidation of pent-3-ene. The reaction involves the addition of borane (BH₃) to the double bond of pent-3-ene, followed by oxidation with hydrogen peroxide (H₂O₂) to yield the alcohol.
Industrial Production Methods: In an industrial setting, this compound is typically produced through catalytic hydrogenation of unsaturated alcohols or by the hydration of alkenes using acidic catalysts. These methods allow for large-scale production with high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-Pent-3-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), resulting in the formation of pent-3-en-2-one.
Reduction: Reduction of this compound can be performed using reducing agents like lithium aluminum hydride (LiAlH₄), yielding pentane-2,3-diol.
Substitution: Substitution reactions involving this compound typically require the presence of strong acids or bases, leading to the formation of various derivatives.
Major Products Formed:
Oxidation: Pent-3-en-2-one
Reduction: Pentane-2,3-diol
Substitution: Various alkyl halides and esters
Aplicaciones Científicas De Investigación
(Z)-Pent-3-en-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in the development of new drugs.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (Z)-pent-3-en-2-ol exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of reaction products. In therapeutic applications, the compound may interact with molecular targets such as receptors or enzymes, modulating biological pathways.
Comparación Con Compuestos Similares
(Z)-Pent-3-en-2-ol is similar to other alkenyl alcohols, such as (E)-pent-3-en-2-ol (the trans isomer) and 3-penten-2-ol (the cis isomer). The key difference lies in the stereochemistry of the double bond, which affects the compound's physical and chemical properties. This compound is unique in its ability to undergo specific reactions and applications due to its geometric configuration.
Would you like more information on any specific aspect of this compound?
Propiedades
Fórmula molecular |
C5H10O |
|---|---|
Peso molecular |
86.13 g/mol |
Nombre IUPAC |
(Z)-pent-3-en-2-ol |
InChI |
InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3- |
Clave InChI |
GJYMQFMQRRNLCY-ARJAWSKDSA-N |
SMILES isomérico |
C/C=C\C(C)O |
SMILES canónico |
CC=CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B15360748.png)

![Methyl 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360775.png)
![4-tert-butyl-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15360780.png)
![Tert-butyl 4-(cyclopropylmethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15360788.png)

![(2S,4aR,6S,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15360802.png)


![7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B15360826.png)

![(2S)-2-amino-3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B15360845.png)
